molecular formula C19H29N3O3 B7149199 N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide

N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B7149199
M. Wt: 347.5 g/mol
InChI Key: UZSCTZBRGSRTSD-UHFFFAOYSA-N
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Description

N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a dimethylamino group.

Properties

IUPAC Name

N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-19(2,17(23)20-3)13-21-18(24)22-11-7-9-15(22)12-14-8-5-6-10-16(14)25-4/h5-6,8,10,15H,7,9,11-13H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCTZBRGSRTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N1CCCC1CC2=CC=CC=C2OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the functional groups. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrrolidine ring with a methoxyphenyl halide under basic conditions.

    Addition of the Dimethylamino Group: This can be done through a reductive amination reaction using a suitable amine and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-hydroxyphenyl)methyl]pyrrolidine-1-carboxamide
  • N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-chlorophenyl)methyl]pyrrolidine-1-carboxamide

Uniqueness

N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different applications and effects.

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